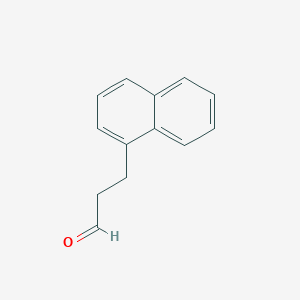

3-(Naphthalen-1-yl)propanal

Description

BenchChem offers high-quality 3-(Naphthalen-1-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-1-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-naphthalen-1-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYOVYVITUEWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452975 | |

| Record name | 1-Naphthalenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-16-1 | |

| Record name | 1-Naphthalenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Naphthalen-1-yl)propanal (CAS 53531-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Naphthalen-1-yl)propanal (CAS: 53531-16-1), a key aromatic aldehyde intermediate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes known information with expert analysis based on analogous structures. It covers physicochemical properties, proposed synthetic routes, predicted spectral characteristics, and expected reactivity. Furthermore, this guide details representative experimental protocols for synthesis, purification, and characterization, alongside a discussion of the potential applications of naphthaldehyde derivatives in the field of drug discovery. This document is intended to serve as a foundational resource for researchers and professionals working with this and related chemical entities.

Introduction and Molecular Overview

3-(Naphthalen-1-yl)propanal is an aromatic aldehyde characterized by a naphthalene ring linked to a propanal moiety at the 1-position. The presence of the bulky, lipophilic naphthalene group combined with the reactive aldehyde functionality makes this molecule a versatile building block in organic synthesis. Aromatic aldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The naphthalene scaffold, in particular, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

Physicochemical and Safety Data

While comprehensive experimental data for 3-(Naphthalen-1-yl)propanal is not extensively published, the following table summarizes its known properties and data for closely related compounds.

| Property | Value | Source(s) |

| CAS Number | 53531-16-1 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₂O | Sigma-Aldrich |

| Molecular Weight | 184.23 g/mol | BLD Pharm |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

| Purity | ≥95% (typical) | Sigma-Aldrich |

| IUPAC Name | 3-(1-naphthyl)propanal | Sigma-Aldrich |

| InChI Key | JBYOVYVITUEWAD-UHFFFAOYSA-N | Sigma-Aldrich |

Safety Profile:

-

Signal Word: Warning

-

Hazard Statement (H302): Harmful if swallowed.

-

Precautionary Statements (P280; P305+P351+P338): Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This safety information is based on supplier data and may not be exhaustive. A comprehensive risk assessment should be conducted before handling this compound.

Synthesis and Purification

A plausible and common synthetic route to 3-(Naphthalen-1-yl)propanal is the oxidation of its corresponding primary alcohol, 3-(naphthalen-1-yl)propan-1-ol.[5] This precursor alcohol can be synthesized via the reduction of 3-(naphthalen-1-yl)acrylic acid.[5]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-(Naphthalen-1-yl)propanal.

Experimental Protocol: Oxidation of 3-(Naphthalen-1-yl)propan-1-ol (Representative)

This protocol is based on the Dess-Martin periodinane (DMP) oxidation, a mild and selective method for converting primary alcohols to aldehydes.[6][7][8]

Materials:

-

3-(Naphthalen-1-yl)propan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or Nitrogen inert atmosphere setup

Procedure:

-

Dissolve 1 equivalent of 3-(naphthalen-1-yl)propan-1-ol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃ (1:1 mixture) and stir vigorously for 15-20 minutes until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(naphthalen-1-yl)propanal.

Purification Protocol: Bisulfite Extraction

Aldehydes can be effectively purified from non-carbonyl compounds by forming a water-soluble bisulfite adduct.[9][10][11]

Materials:

-

Crude 3-(Naphthalen-1-yl)propanal

-

Methanol or Tetrahydrofuran (THF)

-

Sodium bisulfite (NaHSO₃), saturated aqueous solution

-

Diethyl ether or Ethyl acetate

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 5 M)

-

Separatory funnel

Procedure:

-

Dissolve the crude aldehyde in a minimal amount of methanol or THF.

-

Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

-

Shake the funnel vigorously for 30-60 seconds. A white precipitate of the bisulfite adduct may form.

-

Add diethyl ether and water to the funnel and shake again. Separate the aqueous layer containing the bisulfite adduct.

-

To recover the aldehyde, treat the aqueous layer with a different portion of diethyl ether and then slowly add NaOH solution until the mixture is strongly basic, which will reverse the adduct formation.

-

Extract the liberated aldehyde with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the purified aldehyde.

Predicted Spectral Characteristics

Due to the lack of published spectra for 3-(Naphthalen-1-yl)propanal, the following are predicted characteristics based on the analysis of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the propanal chain.

-

Aldehydic Proton (CHO): A characteristic triplet in the downfield region, typically around δ 9.8 ppm.

-

Naphthalene Protons: A series of multiplets in the aromatic region, approximately δ 7.4-8.2 ppm.

-

Methylene Protons (α to CHO): A triplet of doublets around δ 2.9-3.1 ppm.

-

Methylene Protons (β to CHO): A triplet of doublets around δ 3.3-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will be characterized by the carbonyl carbon and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 200-202 ppm.

-

Naphthalene Carbons: Multiple signals in the aromatic region, typically between δ 120-135 ppm.

-

Aliphatic Carbons: Signals for the two methylene carbons are expected in the range of δ 25-45 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequencies of the aldehyde and the aromatic ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde where conjugation lowers the frequency.[12]

-

Aldehydic C-H Stretch: Two weak to medium bands are expected around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹.[13]

-

Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.[2]

-

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.[2]

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 3-(Naphthalen-1-yl)propanal is governed by its two main functional components: the aldehyde group and the naphthalene ring.

Caption: Key reaction pathways for 3-(Naphthalen-1-yl)propanal.

-

Aldehyde Group: This group is susceptible to a wide range of nucleophilic addition reactions, making it a valuable synthetic handle. Common transformations include the formation of alcohols (via reduction with agents like NaBH₄), carboxylic acids (via oxidation), imines (reaction with primary amines), and new carbon-carbon bonds (e.g., Wittig, Grignard, and aldol reactions).[14][15]

-

Naphthalene Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the deactivating nature of the propanal substituent.

Applications in Drug Discovery

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[16] Naphthaldehydes, in particular, serve as versatile precursors for a variety of biologically active molecules.[17][18]

-

Antimicrobial Agents: The naphthalene nucleus is found in several antimicrobial compounds.[4] Derivatives can be synthesized to explore new antibacterial and antifungal agents.

-

Antiviral Research: Naphthaldehyde derivatives have been used to synthesize compounds with potential antiviral activity, including inhibitors of HIV-1 non-nucleoside reverse transcriptase.[17]

-

Anti-inflammatory Drugs: The naphthalene moiety is present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs). New derivatives can be explored for novel anti-inflammatory properties.

-

Anticancer Therapeutics: The rigid, planar structure of the naphthalene ring is suitable for intercalation with DNA or binding to enzyme active sites, making it a valuable scaffold for the design of new anticancer agents.[2]

Conclusion

3-(Naphthalen-1-yl)propanal, CAS 53531-16-1, is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The reactivity of its aldehyde and naphthalene components offers a rich landscape for the development of novel molecules, particularly in the pursuit of new therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough characterization to validate their results.

References

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Durham Technical Community College. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Naphthalen-1-yl)propan-1-ol. PubChem. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]

-

Save My Exams. (2023, March 3). Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

StudyCorgi. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

-

Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

-

Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. Retrieved from [Link]

-

Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0312197). Retrieved from [Link]

-

Asian Journal of Chemistry. (2014, September 1). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

WordPress.com. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

Sources

- 1. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Naphthalen-1-yl)propan-1-ol | 27653-22-1 | Benchchem [benchchem.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Workup [chem.rochester.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Naphthalenepropanal: Nomenclature, Synonyms, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenepropanal, a key aromatic aldehyde, serves as a versatile building block in organic synthesis and drug discovery. Its unique structure, featuring a naphthalene moiety linked to a propanal chain, offers a scaffold for the development of a wide range of biologically active molecules. The lipophilic nature of the naphthalene ring system combined with the reactive aldehyde functionality makes it a valuable intermediate for introducing the naphthyl group into larger molecular frameworks. This guide provides a comprehensive overview of the nomenclature, synonyms, chemical properties, and synthetic approaches related to 1-Naphthalenepropanal, offering insights for its effective utilization in research and development. Naphthalene derivatives, in general, are of significant interest in medicinal chemistry due to their presence in a variety of therapeutic agents.[1]

IUPAC Nomenclature and Synonyms: A Closer Look

The systematic naming of chemical compounds is crucial for unambiguous communication in the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.

Deciphering the IUPAC Name: 3-(naphthalen-1-yl)propanal

The IUPAC name for 1-Naphthalenepropanal is 3-(naphthalen-1-yl)propanal . Let's break down this name to understand the underlying structure:

-

Propanal: This is the parent name, indicating a three-carbon aliphatic chain with an aldehyde functional group (-CHO). The aldehyde carbon is designated as position 1.

-

naphthalen-1-yl: This signifies that a naphthalene ring is attached to the parent propanal chain. The "-1-yl" suffix indicates that the attachment is at position 1 of the naphthalene ring.

-

3-: This number specifies the point of attachment of the naphthalen-1-yl group to the propanal chain, which is the third carbon atom relative to the aldehyde group.

The following diagram illustrates the numbering of the atoms in 3-(naphthalen-1-yl)propanal according to IUPAC rules.

Caption: IUPAC numbering for 3-(naphthalen-1-yl)propanal.

Common Synonyms

In literature and commercial catalogs, 1-Naphthalenepropanal is known by several other names. Being familiar with these synonyms is essential for comprehensive literature searches and procurement.

| Synonym | Notes |

| 1-Naphthalenepropanal | A common and widely used synonym. |

| 3-(1-Naphthyl)propanal | Another frequently encountered synonym, using "naphthyl" instead of "naphthalenyl". |

| 3-Naphthalen-1-yl-propionaldehyde | A slightly more descriptive common name, explicitly stating the aldehyde functionality. |

The Chemical Abstracts Service (CAS) has assigned the number 53531-16-1 to this compound, which serves as a unique identifier.

Physicochemical Properties

Understanding the physicochemical properties of 1-Naphthalenepropanal is fundamental for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O | PubChem |

| Molecular Weight | 184.24 g/mol | Sigma-Aldrich[2] |

| Appearance | White to Yellow Solid | Sigma-Aldrich[2] |

| Storage Temperature | Room temperature | Sigma-Aldrich[2] |

Synthesis of 1-Naphthalenepropanal: A Practical Approach

The synthesis of 1-Naphthalenepropanal can be achieved through various methods. A common and practical laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(naphthalen-1-yl)propan-1-ol. This precursor alcohol is, in turn, accessible through several synthetic routes.

Experimental Protocol: Oxidation of 3-(naphthalen-1-yl)propan-1-ol

This protocol describes a general procedure for the oxidation of 3-(naphthalen-1-yl)propan-1-ol to 1-Naphthalenepropanal using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Materials:

-

3-(naphthalen-1-yl)propan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(naphthalen-1-yl)propan-1-ol in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Extraction and Drying: Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-Naphthalenepropanal.

Caption: Workflow for the synthesis of 1-Naphthalenepropanal.

Applications in Research and Drug Development

1-Naphthalenepropanal is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:

-

Reductive Amination: The aldehyde can be readily converted to primary, secondary, or tertiary amines via reductive amination. This is a key step in the synthesis of compounds like 3-(naphthalen-1-yl)propan-1-amine and its derivatives, which are explored for their potential pharmacological activities.[3]

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, providing access to a wider range of naphthalene-containing structures.

-

Aldol and Other Condensation Reactions: The α-protons to the carbonyl group can participate in aldol-type condensation reactions, allowing for the elongation of the carbon chain and the introduction of further functionality.

The naphthalene scaffold itself is a well-established pharmacophore found in numerous approved drugs, highlighting the importance of intermediates like 1-Naphthalenepropanal in the drug discovery pipeline.

Conclusion

1-Naphthalenepropanal, with its well-defined IUPAC nomenclature of 3-(naphthalen-1-yl)propanal, is a key synthetic intermediate for the introduction of the 1-naphthylpropyl moiety. A thorough understanding of its synonyms, physicochemical properties, and synthetic methodologies is crucial for its effective application in research and development. The synthetic protocol outlined in this guide provides a practical approach for its preparation, paving the way for the exploration of novel naphthalene-based compounds with potential therapeutic applications.

References

-

PubChem. 3-(Naphthalen-1-yl)propan-1-ol. [Link]

-

MDPI. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]

Sources

The Multifaceted Biological Activities of Naphthalene-Substituted Aldehydes: A Technical Guide for Drug Discovery

Abstract

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents.[1] When functionalized with an aldehyde group, this core structure gives rise to a class of compounds—naphthalene-substituted aldehydes—with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their biological evaluation, and discuss structure-activity relationships that are crucial for the rational design of novel therapeutics.

Introduction: The Naphthalene Aldehyde Scaffold in Medicinal Chemistry

Naphthalene and its derivatives have long been recognized for their therapeutic potential, with applications ranging from antimicrobial to anticancer agents.[2][3] The inherent lipophilicity of the naphthalene ring often enhances membrane permeability and bioavailability, making it an attractive moiety for drug design. The introduction of an aldehyde group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds, such as chalcones, hydrazones, and thiosemicarbazones, each with unique biological profiles.[2] This guide will focus on the intrinsic and derived biological activities of naphthalene-substituted aldehydes, highlighting their promise in addressing significant unmet medical needs.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Naphthalene-substituted aldehydes and their derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, including cell proliferation, survival, and angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many naphthalene derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle.

Several studies have demonstrated that naphthalene-substituted compounds can trigger the intrinsic apoptotic pathway. This is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. For instance, certain naphthalene derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]

Furthermore, these compounds can induce cell cycle arrest at various phases, preventing cancer cells from proliferating. For example, some naphthalene-substituted triazole spirodienones have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells.[4] Other derivatives have been found to induce S-phase arrest in gastric adenocarcinoma cells by downregulating key cell cycle proteins like Cyclin A/CDK2.

The diagram below illustrates a generalized pathway for the induction of apoptosis by naphthalene-substituted aldehydes.

Caption: Generalized pathway of apoptosis induction by naphthalene-substituted aldehydes.

Inhibition of Key Cancer-Related Enzymes

The microtubule network is a critical component of the cell's cytoskeleton and is essential for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. Several naphthalene-based chalcones and thiazole derivatives have been identified as tubulin polymerization inhibitors.[6][7] They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Naphthalene-containing pyridine derivatives have been shown to exhibit potent anti-VEGFR-2 activity, with some compounds demonstrating stronger inhibition than the standard drug sorafenib.[9] Inhibition of VEGFR-2 blocks the downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/ERK pathways, which are vital for endothelial cell proliferation, migration, and survival.[10]

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway.

Caption: Inhibition of the VEGFR-2 signaling pathway by naphthalene aldehyde derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of naphthalene-substituted aldehydes and their derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Position of Substitution: The position of the substituent on the naphthalene ring can significantly influence activity. For some chalcone derivatives, substitution at the second position of the naphthalene ring was found to increase anticancer activity.[11]

-

Nature of Substituents: The electronic and steric properties of substituents on other parts of the molecule play a crucial role. For instance, in a series of naphthalene-substituted triazole spirodienones, the introduction of methyl, chloro, trifluoromethyl, and methoxy groups into a phenyl ring generally resulted in less active compounds.[4]

-

Linker and Heterocyclic Moieties: The nature of the linker connecting the naphthalene core to other functionalities and the type of heterocyclic rings incorporated can dramatically impact potency.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

Compound Treatment: Prepare serial dilutions of the naphthalene-substituted aldehyde compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Leave the plates at room temperature in the dark for at least 2 hours to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Naphthalene-based structures are found in several clinically used antimicrobial agents.[3] Naphthalene-substituted aldehydes and their derivatives, particularly hydrazones and thiosemicarbazones, have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[2]

Antibacterial and Antifungal Mechanisms

The aldehyde group itself can contribute to antimicrobial activity by causing mechanical destruction of the bacterial cell membrane.[14] The lipophilic nature of the naphthalene moiety facilitates the passage of these compounds through the lipid-rich cell membranes of microorganisms.[13]

For fungal pathogens, some naphthalene-substituted thiosemicarbazones have shown potent antifungal effects, particularly against Candida species.[15] The mechanism of action is thought to involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The antimicrobial potency of naphthalene derivatives is closely linked to their structural features:

-

Lipophilicity: A balanced lipophilicity is crucial for membrane penetration. Highly lipophilic compounds may get trapped in the membrane, while highly hydrophilic compounds may not be able to cross it.[13]

-

Symmetry and Conformation: The overall shape and symmetry of the molecule can influence its interaction with microbial targets.[13]

-

Specific Functional Groups: The presence of certain functional groups, such as the thiosemicarbazone moiety, can significantly enhance antifungal activity.[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

-

Prepare Inoculum: From a pure culture, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Apply Disks: Aseptically place the filter paper disks impregnated with the naphthalene-substituted aldehyde compounds onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[16]

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition in millimeters.

-

Interpret Results: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Naphthalene derivatives have been investigated for their anti-inflammatory properties.[17]

Mechanisms of Anti-inflammatory Action

Naphthalene-based compounds can exert their anti-inflammatory effects through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Some naphthalene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.

-

Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Certain naphthalene compounds can inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

-

Inhibition of Neutrophil Activation: Naphthalene derivatives can inhibit the activation of neutrophils, which are key immune cells involved in the inflammatory response. This includes inhibiting the release of granule enzymes like lysozyme.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the naphthalene-substituted aldehyde compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Collect Supernatant: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

The workflow for the nitric oxide inhibition assay is depicted below.

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

Naphthalene-substituted aldehydes represent a versatile and promising class of bioactive molecules with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Their ability to be readily synthesized and modified allows for the exploration of vast chemical space to optimize potency and selectivity. The multifaceted mechanisms of action, including the induction of apoptosis, inhibition of key enzymes, and modulation of inflammatory pathways, make them attractive candidates for addressing complex diseases.

Future research should focus on:

-

Elucidation of Novel Targets: Identifying new cellular targets for these compounds to better understand their mechanisms of action.

-

Rational Drug Design: Utilizing computational modeling and detailed SAR studies to design next-generation compounds with improved efficacy and reduced off-target effects.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate their therapeutic potential in living organisms.

The continued investigation of naphthalene-substituted aldehydes holds great promise for the discovery of new and effective therapies for a range of human diseases.

References

-

Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available at: [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Available at: [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. Available at: [Link]

-

Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). GrowNextGen. Available at: [Link]

-

Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. Available at: [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PubMed Central. Available at: [Link]

-

A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta ... PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. Available at: [Link]

-

Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. Semantic Scholar. Available at: [Link]

-

Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were... ResearchGate. Available at: [Link]

-

NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. NCBI Bookshelf. Available at: [Link]

-

Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PubMed Central. Available at: [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. Available at: [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PubMed Central. Available at: [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Unknown Source. Available at: [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. Available at: [Link]

-

Downregulation of c-Myc and p21 expression and induction of S phase arrest by naphthalene diimide derivative in gastric adenocarcinoma cells. PubMed. Available at: [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Unknown Source. Available at: [Link]

-

Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. ResearchGate. Available at: [Link]

-

Synthesis, biological evaluation and molecular docking studies of a new series of chalcones containing naphthalene moiety as anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents. PubMed. Available at: [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. Available at: [Link]

-

(PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. ResearchGate. Available at: [Link]

-

Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. PubMed Central. Available at: [Link]

-

Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing. Available at: [Link]

-

Antimicrobial susceptibility testing - methods. Unknown Source. Available at: [Link]

-

Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PubMed Central. Available at: [Link]

-

(PDF) Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. Available at: [Link]

-

In silico , in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed. Available at: [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. Available at: [Link]

-

In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. PubMed Central. Available at: [Link]

-

Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. ResearchGate. Available at: [Link]

-

How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers. Available at: [Link]

-

Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Taipei Medical University. Available at: [Link]

-

Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm (RSC Publishing). Available at: [Link]

-

In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative. PubMed. Available at: [Link]

-

Triethylated chromones with substituted naphthalenes as tubulin inhibitors. PubMed Central. Available at: [Link]

Sources

- 1. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 11. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on anti-inflammatory plants: a mechanistic insight through preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Frontier: A Technical Guide to the Boiling Point and Density of 3-(Naphthalen-1-yl)propanal

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Naphthalene Derivative

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecules is paramount. 3-(Naphthalen-1-yl)propanal, a naphthalene derivative, represents a scaffold of significant interest due to the diverse biological activities associated with the naphthalene ring system. Understanding its fundamental physicochemical properties, such as boiling point and density, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or a valuable synthetic intermediate. These parameters govern its behavior in various experimental and industrial settings, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide addresses the current data landscape for 3-(Naphthalen-1-yl)propanal's boiling point and density. In the absence of readily available, experimentally determined data in public repositories, this document provides a comprehensive framework for both estimating these crucial properties and determining them through rigorous, validated laboratory protocols.

The Data Gap: Estimated Physicochemical Properties

A thorough search of established chemical databases reveals a notable absence of experimentally verified boiling point and density data for 3-(Naphthalen-1-yl)propanal. This is not uncommon for novel or specialized compounds. However, we can derive reasonable estimations by examining a structurally analogous compound: 3-(Naphthalen-1-yl)propan-1-amine. While the functional group is different (an amine versus an aldehyde), the carbon skeleton is identical, providing a solid basis for a preliminary assessment.

| Property | Estimated Value | Source |

| Boiling Point | 328.9 ± 21.0 °C (Predicted) | [1] |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [1] |

It is imperative for the research and drug development professional to recognize that these are in silico predictions for a related, but distinct, molecule. While useful for initial planning, they are not a substitute for empirical determination. Factors such as the polarity of the aldehyde group compared to the amine will influence intermolecular forces and, consequently, the actual boiling point.

Part 1: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a distinct and characteristic temperature. For novel compounds like 3-(Naphthalen-1-yl)propanal, a precise boiling point measurement is a key indicator of purity.

Causality Behind Experimental Choices

The choice of method for boiling point determination is dictated by the quantity of the sample available and the required accuracy. For small-scale research and drug development, micro-scale methods are often preferred to conserve valuable material. The Thiele tube method is a classic and reliable technique that requires only a small amount of the sample.

Self-Validating Protocol: The Thiele Tube Method

This protocol is designed to be self-validating through careful observation and control of the heating rate, ensuring an accurate equilibrium measurement.

Materials:

-

3-(Naphthalen-1-yl)propanal sample

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small rubber band or wire

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Step-by-Step Methodology:

-

Sample Preparation: Introduce a small amount (a few drops) of 3-(Naphthalen-1-yl)propanal into a small test tube or a fusion tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end facing up, into the sample.

-

Apparatus Assembly: Attach the test tube containing the sample and capillary tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil. The side arm of the Thiele tube is designed to facilitate even heat distribution through convection.

-

Heating: Gently heat the side arm of the Thiele tube. This will cause the mineral oil to circulate, ensuring uniform heating of the sample.

-

Observation of Bubbles: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, the vapor of the sample will also enter the capillary tube, resulting in a rapid and continuous stream of bubbles.

-

Equilibrium Point Determination: Once a vigorous stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the external pressure.[2]

-

Record and Repeat: Record the temperature. For accuracy, allow the apparatus to cool and repeat the determination.

Logical Workflow for Boiling Point Determination

Caption: Experimental workflow for determining the boiling point of 3-(Naphthalen-1-yl)propanal using the Thiele tube method.

Part 2: Experimental Determination of Density

Density, the mass per unit volume, is another fundamental physical property that provides insights into the molecular packing and purity of a substance.

Causality Behind Experimental Choices

The determination of the density of a liquid requires accurate measurements of both mass and volume. A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a very precise volume of liquid, thereby enabling a highly accurate density determination.

Self-Validating Protocol: The Pycnometer Method

The inherent design of the pycnometer, with its ground-glass stopper and capillary tube, ensures that a precise and reproducible volume is measured, making the protocol self-validating when performed correctly.

Materials:

-

3-(Naphthalen-1-yl)propanal sample

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

Step-by-Step Methodology:

-

Pycnometer Preparation: Thoroughly clean the pycnometer with distilled water and then rinse with acetone to ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass.

-

Temperature of Water: Measure the temperature of the water used. This is crucial as the density of water changes with temperature.

-

Volume Calculation: Using a standard reference table for the density of water at the recorded temperature, calculate the exact volume of the pycnometer.

-

Volume = (Mass of Pycnometer with Water - Mass of Empty Pycnometer) / Density of Water at Measurement Temperature

-

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with the 3-(Naphthalen-1-yl)propanal sample, following the same procedure as with the water to ensure the exact same volume is used. Weigh the filled pycnometer and record the mass.

-

Density Calculation: Calculate the density of the 3-(Naphthalen-1-yl)propanal.

-

Density of Sample = (Mass of Pycnometer with Sample - Mass of Empty Pycnometer) / Volume of Pycnometer

-

-

Record and Repeat: For precision, perform multiple measurements and average the results.

Importance in a Drug Development Context

The boiling point and density of a compound like 3-(Naphthalen-1-yl)propanal are not merely academic data points.

-

Purification: Distillation, a primary method for purifying liquid organic compounds, is entirely dependent on differences in boiling points. An accurate boiling point is essential for developing effective distillation protocols.

-

Process Chemistry: In scaling up the synthesis of a compound, its density is critical for calculating mass from a given volume, which is often how materials are handled in large reactors.

-

Formulation: The density of an active pharmaceutical ingredient (API) can influence the properties of a final drug product, such as the uniformity of a suspension or the concentration of a solution.

-

Regulatory Submissions: Accurate physicochemical data is a mandatory component of regulatory submissions to bodies such as the FDA and EMA.

Conclusion

While the experimentally determined boiling point and density of 3-(Naphthalen-1-yl)propanal are not currently available in the public domain, this guide provides a robust framework for their estimation and empirical determination. The provided protocols are grounded in established chemical principles and are designed to yield accurate and reproducible results. For researchers and drug development professionals working with this and other novel compounds, the rigorous determination of these fundamental properties is an indispensable step in advancing their scientific and commercial objectives.

References

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of 3-(Naphthalen-1-yl)propan-1-ol to 3-(Naphthalen-1-yl)propanal

Introduction: Strategic Importance in Medicinal Chemistry and Drug Development

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the realm of drug development. The resulting aldehydes are versatile intermediates, readily participating in a variety of carbon-carbon bond-forming reactions, such as Wittig, Grignard, and aldol reactions, which are fundamental to building molecular complexity. The target molecule, 3-(naphthalen-1-yl)propanal, incorporates the naphthalene scaffold, a privileged structure in medicinal chemistry due to its ability to mimic peptide bonds and interact with a wide range of biological targets. The propanal moiety provides a reactive handle for further molecular elaboration, making the efficient and clean synthesis of this aldehyde a critical step in the development of novel therapeutics. This document provides detailed protocols for two robust and widely adopted methods for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, offering researchers a comprehensive guide to selecting and executing the optimal synthetic strategy.

Method 1: The Swern Oxidation: A Mild and High-Yield Approach

The Swern oxidation is a highly esteemed method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It is renowned for its mild reaction conditions, which makes it compatible with a diverse array of sensitive functional groups.[2] The reaction utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophile, most commonly oxalyl chloride.[2] A hindered non-nucleophilic base, such as triethylamine, is then employed to facilitate the elimination reaction that furnishes the desired carbonyl compound.[2] A key advantage of the Swern oxidation is the avoidance of toxic heavy metals, such as chromium, and the prevention of over-oxidation of the aldehyde to the corresponding carboxylic acid.[3]

Reaction Mechanism of the Swern Oxidation

The mechanism of the Swern oxidation is a well-elucidated pathway involving several distinct steps.[4] Initially, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures to generate the highly reactive electrophilic species, chloro(dimethyl)sulfonium chloride.[2] This intermediate is unstable and readily decomposes at temperatures above -60 °C.[2] The alcohol substrate then attacks the electrophilic sulfur atom of the activated DMSO species, leading to the formation of an alkoxysulfonium salt.[1] Finally, the addition of a hindered base, such as triethylamine, deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]

Caption: Mechanism of the Swern Oxidation.

Detailed Experimental Protocol for Swern Oxidation

Materials:

-

3-(Naphthalen-1-yl)propan-1-ol (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride (1.5 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.2 equiv)

-

Triethylamine (5.0 equiv)

-

Argon or Nitrogen gas supply

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solution, add oxalyl chloride dropwise via the dropping funnel, ensuring the internal temperature is maintained below -65 °C. Stir the mixture for 15 minutes at -78 °C.[5]

-

Formation of the Alkoxysulfonium Salt: Dissolve 3-(naphthalen-1-yl)propan-1-ol in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.[5] Stir the resulting mixture for 30 minutes at -78 °C.

-

Elimination: Add triethylamine dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. A thick white precipitate of triethylammonium chloride will form.[2] After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over approximately 45 minutes.[5]

-

Work-up: Quench the reaction by the slow addition of water.[5] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[5]

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(naphthalen-1-yl)propanal. Further purification can be achieved by flash column chromatography on silica gel.

Method 2: Dess-Martin Periodinane (DMP) Oxidation: A Convenient and Selective Alternative

The Dess-Martin periodinane (DMP) oxidation is another exceptionally mild and selective method for the oxidation of primary alcohols to aldehydes.[6] The reagent, a hypervalent iodine compound, offers the convenience of being a stable, non-hygroscopic solid that can be used under ambient temperature conditions.[7] The reaction is typically performed in chlorinated solvents such as dichloromethane or chloroform and is often complete within a few hours.[6] A significant advantage of the DMP oxidation is its high chemoselectivity, leaving many other common functional groups unaffected.[7]

Reaction Mechanism of the Dess-Martin Oxidation

The mechanism of the Dess-Martin oxidation begins with a ligand exchange reaction where the alcohol displaces one of the acetate groups on the periodinane reagent to form a diacetoxyperiodinane intermediate.[8] This is followed by an intramolecular proton transfer and subsequent elimination of acetic acid, which generates the aldehyde product and the reduced iodinane byproduct.[9]

Caption: Mechanism of the Dess-Martin Periodinane Oxidation.

Detailed Experimental Protocol for DMP Oxidation

Materials:

-

3-(Naphthalen-1-yl)propan-1-ol (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnetic stirrer and stir bar

-

Dry glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-(naphthalen-1-yl)propan-1-ol and anhydrous dichloromethane.

-

Addition of DMP: Add Dess-Martin periodinane to the stirred solution in one portion at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated solution of NaHCO₃ containing a 10-fold excess of Na₂S₂O₃. Stir until the solid byproducts are dissolved.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Comparative Analysis of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |

| Reagent Toxicity | Byproducts are volatile and malodorous (dimethyl sulfide) but avoids heavy metals.[4] | Iodine-based reagent, considered less toxic than chromium reagents.[7] | Chromium(VI) reagent, which is a known carcinogen and environmental hazard.[10] |

| Reaction Temperature | Requires cryogenic temperatures (-78 °C).[2] | Typically performed at room temperature.[6] | Room temperature.[11] |

| Work-up Procedure | Aqueous work-up required to remove salts and byproducts.[5] | Can be more complex due to the insolubility of the iodinane byproduct, often requiring a reductive quench.[12] | Requires filtration through a pad of silica gel or Florisil to remove chromium salts. |

| Substrate Scope | Very broad, tolerates most functional groups.[2] | Broad, but can be sensitive to very acid-labile groups.[7] | Good for many substrates, but can be acidic.[13] |

| Over-oxidation | No over-oxidation to the carboxylic acid.[3] | No over-oxidation to the carboxylic acid.[9] | Generally stops at the aldehyde, but over-oxidation can occur with prolonged reaction times or in the presence of water.[11][14] |

| Convenience | Requires careful temperature control and handling of pyrophoric reagents. | Reagent is a stable solid, making it easier to handle. | Reagent is a stable solid, but preparation can be hazardous. |

Experimental Workflow Visualization

Caption: General workflow for the oxidation of 3-(Naphthalen-1-yl)propan-1-ol.

Conclusion and Future Perspectives

Both the Swern and Dess-Martin periodinane oxidations represent excellent choices for the synthesis of 3-(naphthalen-1-yl)propanal from the corresponding primary alcohol. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. The Swern oxidation, while requiring cryogenic conditions, is often favored for its high yields and clean conversions. The DMP oxidation offers operational simplicity and is an excellent alternative, particularly for smaller-scale syntheses. For researchers in drug development, mastering these reliable and selective oxidation protocols is essential for the efficient construction of novel molecular entities.

References

-

Easy exam revision notes for GSCE Chemistry. Oxidation of Propanol. Available from: [Link]

-

Edexcel International A Level Chemistry Revision Notes 2018. Propan-1-ol Oxidation. Available from: [Link]

-

Chemistry LibreTexts. 10.6.3. Mild Oxidizing Agents. (2019-06-05). Available from: [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]

-

Physics & Maths Tutor. Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid - Edexcel Chemistry International A Level. Available from: [Link]

-

Wikipedia. Dess–Martin oxidation. Available from: [Link]

-

Study Mind. Alcohol oxidation (A-Level Chemistry). Available from: [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. (2021-03-31). Available from: [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

-

Wikipedia. Swern oxidation. Available from: [Link]

-

YouTube. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023-10-28). Available from: [Link]

-

PubChem. 3-(Naphthalen-1-yl)propan-1-ol | C13H14O. Available from: [Link]

-

Chemistry Stack Exchange. Dess–Martin oxidation work up. (2017-03-24). Available from: [Link]

- Google Patents. US3562336A - Synthesis of naphthalene derivatives.

-

PMC. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Available from: [Link]

-

Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). (2023-01-22). Available from: [Link]

-

Chemistry LibreTexts. 17.7: Oxidation of Alcohols. (2024-03-17). Available from: [Link]

-

ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry. Available from: [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). (2011-09-09). Available from: [Link]

-

Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015-05-06). Available from: [Link]

-

ResearchGate. (PDF) Green oxidation of fatty alcohols: Challenges and opportunities. Available from: [Link]

-

RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry. Available from: [Link]

-

SciSpace. Green oxidation of fatty alcohols: Challenges and opportunities. Available from: [Link]

-

ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012-12-13). Available from: [Link]

-

Chemistry Steps. PCC Oxidation Mechanism. Available from: [Link]

-

download. Oxidation of Alcohols to Aldehydes and Ketones. Available from: [Link]

-

Journal of the American Chemical Society. Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026-01-28). Available from: [Link]

-

Chem-Station Int. Ed.. Dess-Martin Oxidation. (2014-03-12). Available from: [Link]

-

Wikipedia. Alcohol oxidation. Available from: [Link]

-

Who we serve. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Available from: [Link]

-

ResearchGate. Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. (2017-01-06). Available from: [Link]

-

Chemistry LibreTexts. 17.7: Oxidation of Alcohols. (2024-09-22). Available from: [Link]

-

Monash University. Organic reactions: Oxidation - Student Academic Success. Available from: [Link]

-

Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available from: [Link]

-

PrepChem.com. Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Available from: [Link]

-

Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. (2015-05-21). Available from: [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. (2014-09-01). Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization